molecular formula C10H15NO2S B13048871 (1R)-1-(4-methanesulfonylphenyl)propan-1-amine

(1R)-1-(4-methanesulfonylphenyl)propan-1-amine

Cat. No.: B13048871
M. Wt: 213.30 g/mol
InChI Key: ZIZSARFJVCTMPK-SNVBAGLBSA-N
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Description

®-1-(4-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL is a chiral amine compound with a methylsulfonyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzene derivative.

    Functional Group Introduction: The methylsulfonyl group is introduced through sulfonation reactions using reagents like methylsulfonyl chloride.

    Chiral Amine Formation: The chiral amine is formed through asymmetric synthesis or chiral resolution techniques.

    Hydrochloride Salt Formation: The final step involves converting the free amine to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for ®-1-(4-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine or phenyl ring positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

®-1-(4-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of ®-1-(4-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(4-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL: The enantiomer of the compound with similar properties but different chiral configuration.

    1-(4-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINE: The non-chiral version without the hydrochloride salt.

Uniqueness

®-1-(4-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL is unique due to its chiral nature, which can lead to different biological activities compared to its enantiomer or non-chiral analogs. This uniqueness makes it valuable for specific applications where chirality plays a crucial role.

Properties

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

(1R)-1-(4-methylsulfonylphenyl)propan-1-amine

InChI

InChI=1S/C10H15NO2S/c1-3-10(11)8-4-6-9(7-5-8)14(2,12)13/h4-7,10H,3,11H2,1-2H3/t10-/m1/s1

InChI Key

ZIZSARFJVCTMPK-SNVBAGLBSA-N

Isomeric SMILES

CC[C@H](C1=CC=C(C=C1)S(=O)(=O)C)N

Canonical SMILES

CCC(C1=CC=C(C=C1)S(=O)(=O)C)N

Origin of Product

United States

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